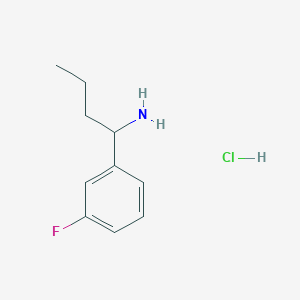

1-(3-Fluorophenyl)butan-1-amine hydrochloride

描述

Molecular Structure Characteristics

The molecular architecture of 1-(3-Fluorophenyl)butan-1-amine hydrochloride exhibits several distinctive structural features that define its chemical identity and properties. The compound possesses a benzene ring substituted with a fluorine atom at the meta position (position 3), which significantly influences the electronic distribution throughout the aromatic system. The fluorine substituent, being highly electronegative, creates an electron-withdrawing effect that alters the electron density of the aromatic ring and affects the compound's reactivity patterns. This electronic modification is particularly important in understanding the compound's behavior in chemical reactions and its interaction with biological systems.

The aliphatic portion consists of a four-carbon butyl chain terminating in a primary amine group, which serves as the site of protonation in the hydrochloride salt form. The structural representation can be expressed through the Simplified Molecular Input Line Entry System (SMILES) notation as CCCC(C1=CC=CC(F)=C1)N.Cl, indicating the specific connectivity pattern of atoms within the molecule. The presence of the amine functionality at the terminal carbon creates an asymmetric center, potentially leading to stereoisomeric forms, though the current literature primarily focuses on the racemic mixture or does not specify stereochemical configuration.

The hydrochloride salt formation involves the protonation of the primary amine group by hydrochloric acid, resulting in an ammonium chloride ionic structure. This salt formation significantly enhances the compound's water solubility compared to the free base form, making it more suitable for various chemical applications and potential pharmaceutical formulations. The ionic nature of the hydrochloride salt also affects the compound's melting point, crystalline structure, and handling characteristics in laboratory settings.

Comparison with Homologs and Derivatives

Structural analysis reveals significant relationships between this compound and its chemical analogs, providing insights into structure-activity relationships within this compound family. Several closely related compounds have been identified and characterized, including positional isomers where the fluorine atom is relocated to different positions on the benzene ring, and homologs with varying alkyl chain lengths.

The (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride represents a positional isomer where the fluorine atom is positioned para to the alkyl chain attachment point rather than meta. This compound maintains the same molecular formula C₁₀H₁₄FN (excluding the hydrochloride counterion) but exhibits different electronic properties due to the altered position of the electron-withdrawing fluorine substituent. The para-substituted analog demonstrates how positional changes can influence the overall electronic distribution and potentially affect chemical reactivity and biological activity profiles.

Chain length variations provide additional structural comparisons, as evidenced by compounds such as (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, which features a three-carbon propyl chain instead of the four-carbon butyl chain. This structural modification results in a molecular weight difference and altered lipophilicity characteristics, demonstrating how systematic structural changes can fine-tune molecular properties. The shorter chain length typically increases water solubility while potentially reducing membrane permeability, illustrating the delicate balance between structural modifications and physicochemical properties.

| Compound Name | Molecular Formula | Molecular Weight | Fluorine Position | Chain Length |

|---|---|---|---|---|

| This compound | C₁₀H₁₅ClFN | 203.69 g/mol | Meta (3-position) | 4 carbons |

| (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | C₁₀H₁₄FN | 167.22 g/mol | Para (4-position) | 4 carbons |

| (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride | C₉H₁₃ClFN | 189.66 g/mol | Meta (3-position) | 3 carbons |

| 1-(2-Fluorophenyl)butan-1-amine hydrochloride | C₁₀H₁₅ClFN | 203.69 g/mol | Ortho (2-position) | 4 carbons |

The comparison extends to cyclic analogs such as 3-(3-fluorophenyl)cyclobutan-1-amine hydrochloride, which incorporates the fluorophenyl moiety into a cyclobutane ring system rather than a linear alkyl chain. This structural modification creates conformational constraints that significantly alter the three-dimensional shape of the molecule while maintaining the essential fluorophenyl and amine functionalities. The cyclic structure affects molecular flexibility and may influence binding interactions in biological systems or catalytic processes.

Crystallographic Structure Studies

Crystallographic investigations of this compound and related compounds provide detailed three-dimensional structural information that complements the molecular connectivity data. While specific crystal structure data for the target compound is limited in the current literature, related fluorophenyl amine structures have been extensively studied using X-ray diffraction techniques, providing insights into the general structural characteristics of this compound class.

The crystal packing arrangements of fluorophenyl amine hydrochlorides typically involve hydrogen bonding networks formed between the protonated amine groups and chloride counterions. These intermolecular interactions create extended three-dimensional networks that stabilize the crystalline structure and influence the compound's physical properties such as melting point, solubility, and thermal stability. The fluorine atom on the aromatic ring can participate in additional intermolecular interactions, including fluorine-hydrogen contacts and aromatic stacking interactions, which further contribute to the overall crystal stability.

Conformational analysis of related structures reveals that the butyl chain typically adopts extended conformations in the solid state, minimizing steric interactions between the alkyl substituents and the aromatic ring. The orientation of the amine group relative to the aromatic plane is influenced by hydrogen bonding interactions with neighboring molecules in the crystal lattice. The meta-fluorine substitution pattern creates a specific electronic environment that affects both intramolecular conformational preferences and intermolecular packing arrangements.

Comparative crystallographic studies of positional isomers demonstrate how fluorine placement influences crystal packing efficiency and intermolecular interaction patterns. The meta-substituted compound exhibits different hydrogen bonding geometries compared to ortho- and para-substituted analogs, reflecting the varying electronic and steric effects of fluorine position. These structural differences have implications for understanding the compound's behavior in solid-state formulations and its potential polymorphic behavior under different crystallization conditions.

属性

IUPAC Name |

1-(3-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJACYMKJBXMKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Approach

The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride typically involves:

- Construction of the 3-fluorophenyl-substituted carbon skeleton.

- Introduction or retention of the primary amine group at the butan-1-position.

- Conversion of the free amine to its hydrochloride salt for enhanced handling and solubility.

The presence of the fluorine atom on the aromatic ring influences electronic properties and reactivity, requiring careful control of reaction conditions.

Synthetic Routes and Key Reactions

Reductive Amination of 3-Fluorophenylbutanone

One common method involves the reductive amination of 3-fluorophenylbutan-1-one with ammonia or an amine source, followed by acidification to the hydrochloride salt. This method provides good control over stereochemistry and yields.

- Starting material: 3-Fluorophenylbutan-1-one

- Reagents: Ammonia or primary amine, reducing agent (e.g., sodium borohydride)

- Solvent: Methanol or ethanol

- Workup: Acidification with hydrochloric acid to obtain the hydrochloride salt

This route is advantageous due to the availability of ketone precursors and mild reaction conditions.

Reduction of Corresponding Imine or Enamine Intermediates

Literature reports describe the preparation of related fluorophenyl amines via reduction of imine or enamine intermediates derived from 3-fluorophenyl aldehydes or ketones.

- Example: Sodium borohydride reduction of an enamine intermediate in methanol yields the amine.

- Subsequent treatment with hydrochloric acid converts the free amine to its hydrochloride salt.

This method allows for selective reduction and functional group tolerance.

Coupling and Functional Group Transformations

In more complex syntheses, such as analogs of pharmacologically active compounds, the fluorophenyl amine is obtained via multi-step sequences involving:

- Formation of tetrahydropyridine intermediates.

- Methylation and reduction steps.

- Coupling with protected amino acids.

- Deprotection and final reduction to yield the amine hydrochloride.

For example, a synthesis of a 3-fluorophenyl-substituted piperidine derivative involves sodium borohydride reduction followed by acid hydrolysis and amide reduction with borane dimethylsulfide to give the amine hydrochloride salt.

Representative Experimental Data and Yields

Structural and Analytical Confirmation

- Molecular formula: C10H15ClFN

- Molecular weight: ~203.68 g/mol

- SMILES notation:

CCCC(C1=CC=CC(F)=C1)N.[H]Clindicating the arrangement of atoms. - NMR Data: Typical proton and fluorine NMR confirm the presence of the 3-fluorophenyl group and the amine functionality.

- Purity: Commercial samples generally report ≥95% purity.

Notes on Scale-Up and Industrial Preparation

- Large-scale synthesis requires careful control of reaction parameters to maintain yield and purity.

- The hydrochloride salt form is preferred for isolation and storage due to improved stability and water solubility.

- Use of mild reducing agents like sodium borohydride or borane complexes is common for selective amine formation.

- Fluorination steps, when necessary, are typically performed early in the synthesis to avoid complications.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | 3-Fluorophenylbutan-1-one | NH3, NaBH4, MeOH, HCl | Simple, high yield, mild | Requires ketone precursor |

| Enamine reduction | Enamine intermediate | NaBH4 in MeOH | Selective, good purity | Requires enamine synthesis |

| Multi-step synthesis (piperidine) | Tetrahydropyridine derivatives | NaBH4, ACE-Cl, borane dimethylsulfide | Enables complex analog synthesis | Multi-step, moderate yield |

化学反应分析

1-(3-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide

科学研究应用

Chemistry

In the field of chemistry, 1-(3-Fluorophenyl)butan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. It can be utilized in various chemical reactions, including:

- Substitution reactions : The fluorine atom can be replaced with other functional groups to create derivatives with distinct properties.

- Analytical chemistry : The compound is used as a reference standard in techniques such as chromatography and mass spectrometry, aiding in the identification and quantification of similar compounds.

Biology

The biological applications of this compound are primarily centered around its interactions with biological systems:

- Neuropharmacology : Due to its structural similarity to other pharmacologically active compounds, it is investigated for potential effects on neurotransmitter systems. Studies may focus on its binding affinity to various receptors or enzymes involved in metabolic pathways.

- Interaction studies : Research often explores how modifications in structure influence pharmacodynamics and pharmacokinetics, providing insights into its therapeutic potential.

Medicine

While specific clinical data on this compound is limited, compounds with similar structures frequently exhibit significant pharmacological properties:

- Therapeutic research : The compound may be explored for its potential therapeutic roles in treating neurological disorders or other medical conditions due to its ability to interact with specific biological targets.

作用机制

The mechanism of action of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of other antidepressant compounds, which target serotonin and norepinephrine transporters .

相似化合物的比较

Table 1: Molecular Properties of 1-(3-Fluorophenyl)butan-1-amine Hydrochloride and Analogues

*Assumed formula based on structural analogy to and .

†Hypothetical formula derived from substituent analysis.

‡Molecular weight approximated from analogs with identical backbone.

Key Observations:

Stereochemistry : Enantiomers like (R)- and (S)-configured derivatives exhibit distinct pharmacological profiles due to chiral recognition in biological systems .

Branching vs. Straight Chains : Branched analogs (e.g., 3-methyl-3-phenyl) form tertiary amines, reducing solubility but increasing lipophilicity compared to primary amines .

Functional Group Modifications : Introduction of alkynes (e.g., but-3-yn-2-amine) introduces rigidity, which may enhance selectivity in target interactions .

Neuroactivity and Toxicity

- Sibutramine Analogs : Deuterated derivatives (e.g., 1-(2-chlorophenyl)-3-methylbutan-1-amine) are studied for appetite suppression, suggesting fluorinated analogs may share similar metabolic or receptor-binding pathways .

生物活性

1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 203.68 g/mol. The compound features a butan-1-amine group linked to a 3-fluorophenyl moiety, which introduces unique electronic properties due to the presence of the fluorine atom on the aromatic ring. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it suitable for various chemical applications.

Pharmacological Potential

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The fluorine atom may enhance lipophilicity and bioavailability, potentially influencing interactions with biological targets such as receptors or enzymes. Similar compounds are frequently investigated for their effects on neurotransmitter systems, positioning them as candidates for neuropharmacology research and other therapeutic areas.

Interaction Studies

Initial investigations into the interactions of this compound focus on its binding affinity and efficacy towards various biological targets. These studies are crucial for understanding how structural modifications influence pharmacodynamics and pharmacokinetics. Notably, compounds with similar structures have shown varying degrees of activity against neurotransmitter receptors, which may provide insights into the therapeutic roles of this compound.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can shed light on the unique properties of this compound. The following table summarizes relevant compounds:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride | 1310923-31-9 | Propanamine variant with fluorophenyl group | 0.97 |

| (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | 1169576-95-7 | Butanamine variant with para-fluorophenyl group | 0.97 |

| (S)-1-(4-Fluorophenyl)propan-1-amine hydrochloride | 1145786-74-8 | Propanamine variant with para-fluorophenyl group | 0.97 |

| (S)-1-(3-Fluorophenyl)ethylamine hydrochloride | 321429-48-5 | Ethylamine variant with fluorophenyl group | 0.97 |

These compounds illustrate variations in alkyl chain length and the position of the fluorine atom on the phenyl ring, which may significantly influence their chemical behavior and biological activity compared to this compound.

Neuropharmacological Studies

Research has indicated that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. For instance, studies have shown that modifications in the phenyl ring can enhance or diminish receptor binding affinity, impacting potential therapeutic applications .

Anticancer Activity

While direct studies on this compound are scarce, related compounds have demonstrated notable antiproliferative effects in various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7), indicating potential for further development as anticancer agents . The presence of electron-withdrawing groups like fluorine has been linked to increased biological activity in these contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。